Cas no 2098110-76-8 (1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)

1,2-ジアザスピロ[2.4]ヘプト-1-エン-5-カルボン酸は、特異なスピロ環構造を有する有機化合物です。この化合物は、5員環と3員環が融合したユニークな骨格を持ち、高い立体選択性と反応性を示します。カルボキシル基を有するため、さらなる誘導体化が可能であり、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、複雑な環状構造を必要とする生物活性化合物の合成において、その特異な分子構造が優位性を発揮します。また、スピロ環の剛直性により、標的分子との立体特異的な相互作用が可能となる点も特徴です。

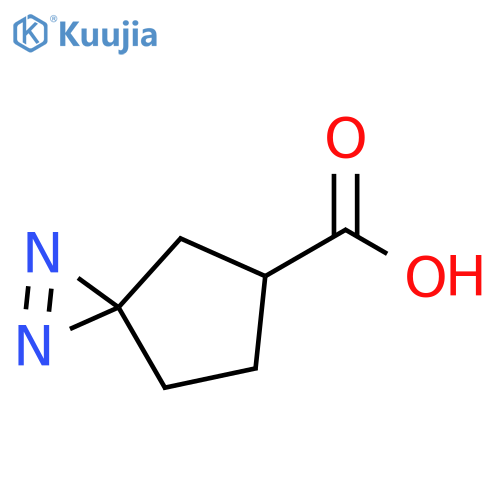

2098110-76-8 structure

商品名:1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid

1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid

- 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid

-

- インチ: 1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10)

- InChIKey: WCDABLSHZXJGDG-UHFFFAOYSA-N

- ほほえんだ: N1C2(CCC(C(O)=O)C2)N=1

1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | \nEN300-1706940-100mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 100mg |

$706.0 | 2022-10-09 | |

| Enamine | \nEN300-1706940-2500mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 2500mg |

$3988.0 | 2022-10-09 | |

| Chemenu | CM460812-1g |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95%+ | 1g |

$2185 | 2023-03-24 | |

| Enamine | \nEN300-1706940-500mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 500mg |

$1587.0 | 2022-10-09 | |

| Enamine | EN300-1706940-20mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 20mg |

$271.0 | 2022-02-28 | |

| Enamine | EN300-1706940-100mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 100mg |

$706.0 | 2022-10-09 | |

| Enamine | EN300-1706940-2.5g |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95% | 2.5g |

$3988.0 | 2023-09-20 | |

| Chemenu | CM460812-250mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95%+ | 250mg |

$1095 | 2023-03-24 | |

| Enamine | EN300-1706940-0.5g |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95% | 0.5g |

$1587.0 | 2023-09-20 | |

| Enamine | EN300-1706940-1mg |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

2098110-76-8 | 95.0% | 1mg |

$132.0 | 2022-02-28 |

1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2098110-76-8 (1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量